1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine
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Overview
Description
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C10H16N4O2S. It is known for its unique structure, which includes a pyridine ring substituted with a hydrazinyl group and a sulfonyl group, as well as a piperazine ring with a methyl group.
Preparation Methods
The synthesis of 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a hydrazinyl group. This can be achieved through a series of reactions, including nitration, reduction, and hydrazinolysis. The sulfonyl group is then introduced through sulfonation reactions, and the final step involves the formation of the piperazine ring with a methyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinyl and sulfonyl groups, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: Research has indicated potential therapeutic applications, including its use as an antimicrobial agent and in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the piperazine ring provides structural stability. These interactions can modulate various biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine can be compared with other similar compounds, such as:
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-ethylpiperazine: This compound has an ethyl group instead of a methyl group on the piperazine ring, which can affect its chemical properties and biological activity.
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-phenylpiperazine: The presence of a phenyl group can significantly alter the compound’s interactions with molecular targets and its overall pharmacological profile.
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylmorpholine: This compound has a morpholine ring instead of a piperazine ring, which can influence its chemical reactivity and biological effects
Properties
IUPAC Name |
[3-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2S/c1-14-5-7-15(8-6-14)18(16,17)9-3-2-4-12-10(9)13-11/h2-4H,5-8,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPTFWBXWWDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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